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molecular formula C7H2Cl3F3 B1301039 1,2,3-Trichloro-5-(trifluoromethyl)benzene CAS No. 50594-82-6

1,2,3-Trichloro-5-(trifluoromethyl)benzene

Cat. No. B1301039
M. Wt: 249.4 g/mol
InChI Key: FBKFIAIRSQOXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080193

Procedure details

32.5 g of potassium hydroxide flakes in 30 ml of water were added to 54.5 g (0.5 mole) of 4-aminophenol dissolved in 350 ml of dimethylsulfoxide, and 150 ml of a water/dimethylsulfoxide mixture were distilled off in vacuo at 15-20 mm Hg. 125 g (0.5 mole) of 1-trifluoromethyl-3,4,5-trichlorobenzene [nD20 : 1.5008 67- 68% of theory, compare J. Am. Chem. Soc. 57, 2066-2068 (1935) and U.S. Pat. No. 2,654,789] were then added to the reaction mixture at about 70°-80° C and the mixture was stirred for a further 2 hours at 120°-130° C. The substance was precipitated with water, filtered off, washed with water and recrystallized moist from an ethanol/water mixture, thus giving 40-50% of theory of 4-(2,6-dichloro-4-trifluoromethylphenoxy)-aniline of melting point 128°-130° C.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[F:11][C:12]([F:23])([F:22])[C:13]1[CH:18]=[C:17]([Cl:19])[C:16](Cl)=[C:15]([Cl:21])[CH:14]=1>O.CS(C)=O>[Cl:19][C:17]1[CH:18]=[C:13]([C:12]([F:11])([F:22])[F:23])[CH:14]=[C:15]([Cl:21])[C:16]=1[O:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:3])=[CH:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
54.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
FC(C1=CC(=C(C(=C1)Cl)Cl)Cl)(F)F
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 2 hours at 120°-130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
150 ml of a water/dimethylsulfoxide mixture were distilled off in vacuo at 15-20 mm Hg
ADDITION
Type
ADDITION
Details
2,654,789] were then added to the reaction mixture at about 70°-80° C
CUSTOM
Type
CUSTOM
Details
The substance was precipitated with water
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized moist from an ethanol/water mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(N)C=C2)C(=CC(=C1)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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